molecular formula C26H28N2O5 B3825135 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid

9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid

Cat. No.: B3825135
M. Wt: 448.5 g/mol
InChI Key: PGPBYISQKGOTCM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine core, which is known for its biological activity, and a benzylamino group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylacrylic acid with benzylamine under acidic conditions to form the intermediate. This intermediate is then cyclized to form the acridine core. The final step involves the reduction of the acridine derivative to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields quinone derivatives, while reduction can produce various hydrogenated acridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in interacting with DNA and proteins, making it a candidate for studying molecular interactions and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential anti-cancer and anti-microbial properties. The acridine core is known for its ability to intercalate with DNA, which can inhibit the proliferation of cancer cells.

Industry

Industrially, this compound can be used in the development of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol involves its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate with DNA, disrupting its function and leading to cell death. The benzylamino group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye that also intercalates with DNA.

    Proflavine: Another acridine derivative with anti-microbial properties.

    Quinacrine: Used as an anti-malarial drug and has a similar acridine core.

Uniqueness

What sets 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol apart is its benzylamino group, which can significantly alter its chemical reactivity and biological interactions compared to other acridine derivatives. This unique feature makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O.C4H4O4/c1-22(2)12-18-20(19(25)13-22)21(16-10-6-7-11-17(16)24-18)23-14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11,19,25H,12-14H2,1-2H3,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPBYISQKGOTCM-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O)C.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 2
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 3
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 4
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 5
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 6
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid

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